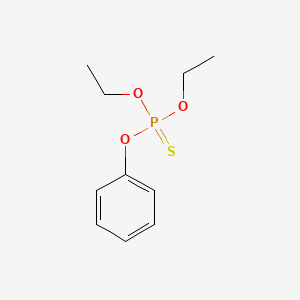

Phosphorothioic acid, O,O-diethyl O-phenyl ester

Descripción general

Descripción

Phosphorothioic acid, O,O-diethyl O-phenyl ester, also known as this compound, is a useful research compound. Its molecular formula is C10H15O3PS and its molecular weight is 246.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 371198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Phosphorothioic acid, O,O-diethyl O-phenyl ester, also known as fensulfothion, is an organophosphorus compound with notable biological activity. This article explores its mechanisms of action, biochemical effects, applications in research and industry, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H15O3PS

- Molecular Weight : 244.26 g/mol

- CAS Registry Number : 1889-58-3

The compound features a phosphorothioate group linked to diethyl and phenyl groups, which contributes to its biological activity.

Fensulfothion primarily functions as an acetylcholinesterase (AChE) inhibitor . By inhibiting AChE, it prevents the breakdown of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system. This mechanism is critical in both its pesticide applications and potential therapeutic uses.

Key Actions:

- Inhibition of Acetylcholinesterase : This leads to increased levels of acetylcholine, resulting in prolonged nerve signal transmission.

- Impact on Neurological Function : Overstimulation can cause symptoms ranging from muscle twitching to respiratory failure in severe cases.

Biological Activity and Toxicity

Fensulfothion exhibits significant biological activity that makes it effective as an insecticide and acaricide. Its toxicity profile is characterized by acute effects on non-target organisms due to its potent inhibition of AChE.

Toxicological Data

- Acute Toxicity : Classified as highly toxic; exposure can lead to symptoms such as headache, dizziness, nausea, and respiratory distress.

- Environmental Impact : It poses risks to aquatic life and beneficial insects due to its broad-spectrum activity.

Applications in Research and Industry

Fensulfothion is extensively utilized in agricultural settings for pest control due to its effectiveness against a wide range of insects. Its role extends beyond agriculture into biochemical research where it serves as a model compound for studying enzyme inhibition.

Research Applications:

- Neurobiology : Investigated for understanding cholinergic signaling pathways.

- Pesticide Development : Used as a template for synthesizing new organophosphate compounds with improved safety profiles.

Case Studies

-

Case Study on Insecticide Efficacy :

A study evaluated the effectiveness of fensulfothion against various agricultural pests. Results indicated a significant reduction in pest populations within 48 hours of application, demonstrating its rapid action and effectiveness in field conditions. -

Toxicity Assessment :

Research conducted on the environmental impact of fensulfothion revealed that residues persist in soil and water systems, affecting non-target species. The study emphasized the need for careful management practices to mitigate ecological risks.

Comparative Analysis with Other Organophosphates

| Compound Name | AChE Inhibition | Acute Toxicity Level | Main Application |

|---|---|---|---|

| Fensulfothion | High | Highly Toxic | Insecticide |

| Malathion | Moderate | Moderately Toxic | Insecticide |

| Chlorpyrifos | High | Highly Toxic | Insecticide |

| Diazinon | Moderate | Moderately Toxic | Insecticide |

Aplicaciones Científicas De Investigación

Agricultural Applications

Phosphorothioic acid, O,O-diethyl O-phenyl ester is primarily utilized as an insecticide due to its potent biological activity. It functions by inhibiting acetylcholinesterase, an enzyme critical for the proper functioning of the nervous system in insects. This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing paralysis and death in target pests.

Efficacy Against Pests

A study on the compound XP-1408 (a derivative of this compound) demonstrated its effectiveness against various pests such as Spodoptera litura and Plutella xylostella. Bioassays indicated that at a concentration of 50 mg/L, it delayed larval development and exhibited multiple modes of action against insect neurophysiology .

Pharmaceutical Applications

This compound serves as a building block in the synthesis of antisense oligonucleotides (ASOs). ASOs are designed to bind specifically to messenger RNA (mRNA) sequences, effectively silencing gene expression. The incorporation of phosphorothioate linkages enhances the stability and efficacy of ASOs in therapeutic applications.

Advantages in Antisense Technology

The modification provided by phosphorothioic acid improves the resistance of ASOs to nuclease degradation, thereby increasing their therapeutic potential.

Chemical Research Applications

In chemical research, phosphorothioic acid is used as a reagent in organic synthesis. Its unique structure allows for various chemical reactions:

- Oxidation : Can be oxidized to form phosphorothioate oxides.

- Reduction : Reduction reactions can convert the phosphorothioate group to phosphine oxide.

- Substitution : The ester group can undergo nucleophilic substitution reactions, leading to new derivatives.

Analytical Applications

Phosphorothioic acid can be analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation, utilizing a mobile phase containing acetonitrile and water. This method is scalable and suitable for isolating impurities during preparative separations .

Case Studies and Research Findings

- Insecticide Development : Research on XP-1408 highlighted its potential as a lead compound for formulating novel organophosphate insecticides with reduced toxicity and multi-target effects. The study utilized molecular docking techniques to demonstrate how XP-1408 interacts with acetylcholinesterase and voltage-gated sodium channels .

- Antisense Oligonucleotides : A study examining the incorporation of phosphorothioic acid into ASOs showed enhanced binding affinity and stability against enzymatic degradation. This application emphasizes its role in advancing gene therapy techniques.

- Chemical Reactions : Investigations into the chemical reactivity of phosphorothioic acid revealed its versatility in organic synthesis, including oxidation and substitution reactions that yield various useful derivatives .

Propiedades

IUPAC Name |

diethoxy-phenoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O3PS/c1-3-11-14(15,12-4-2)13-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWNKVBJDWSYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042292 | |

| Record name | Ethyl phenyl phosphorothioate ((EtO)2(PhO)PS) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32345-29-2 | |

| Record name | Dietholate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32345-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dietholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032345292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32345-29-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl phenyl phosphorothioate ((EtO)2(PhO)PS) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl O-phenyl thiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl phenyl phosphorothionate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV6WB6Y728 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary application of dietholate in agriculture?

A1: Dietholate is primarily used as a herbicide safener, particularly for protecting crops like corn and rice from the phytotoxic effects of thiocarbamate herbicides. [, , , , , , ].

Q2: How does dietholate protect crops from thiocarbamate herbicides?

A2: Dietholate acts by slowing down the biodegradation of thiocarbamate herbicides in the soil, ensuring that effective herbicide levels are maintained for a longer duration to control weeds without harming the crop [, , , , , ].

Q3: Does dietholate affect the degradation of other herbicide classes?

A3: Research suggests that dietholate primarily affects the degradation of thiocarbamate herbicides. It has not been shown to significantly influence the degradation of other herbicide classes like alachlor, atrazine, cyanazine, or metolachlor [, ].

Q4: Are there instances where dietholate's protective effect is reduced?

A4: Yes, repeated annual applications of dietholate, especially in combination with EPTC, can lead to enhanced biodegradation of dietholate itself, potentially reducing its ability to protect crops in subsequent years [, , ].

Q5: What is enhanced biodegradation and how does it affect herbicide efficacy?

A6: Enhanced biodegradation refers to the accelerated breakdown of herbicides in soil due to the increased activity of soil microorganisms that can utilize the herbicide as an energy source. This phenomenon can lead to reduced herbicide persistence and efficacy, allowing weeds to survive [, , , ].

Q6: Does dietholate contribute to enhanced biodegradation?

A7: While dietholate can mitigate enhanced biodegradation of thiocarbamates in the short term, continuous use of dietholate, particularly with EPTC, can lead to its own enhanced biodegradation, reducing its effectiveness over time [, , ].

Q7: Can herbicide rotations help manage enhanced biodegradation?

A8: Yes, rotating herbicides with different modes of action and metabolic pathways can help prevent the buildup of specific degrading microorganisms in the soil, minimizing the risk of enhanced biodegradation and preserving herbicide efficacy [, ].

Q8: What is known about the environmental fate of dietholate?

A10: Dietholate is primarily degraded by soil microorganisms. The rate of degradation can vary depending on factors such as soil type, temperature, and previous herbicide use history [, , , ].

Q9: Does dietholate pose a risk to non-target organisms?

A9: While dietholate's primary target is the soil microbial community involved in herbicide degradation, further research is needed to comprehensively assess its potential impact on other non-target organisms and the environment.

Q10: What is the molecular formula and weight of dietholate?

A10: Dietholate's molecular formula is C10H15O3PS, and its molecular weight is 246.28 g/mol.

Q11: Is there spectroscopic data available for dietholate?

A13: While specific spectroscopic data wasn't included in the provided abstracts, researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and others to characterize and quantify dietholate in various matrices [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.